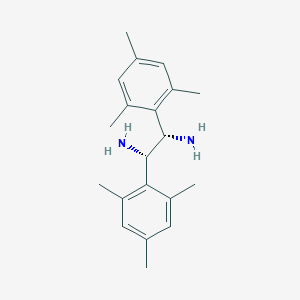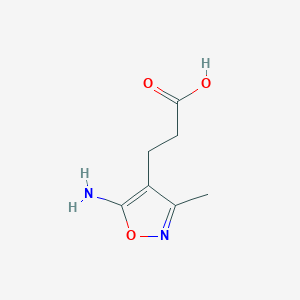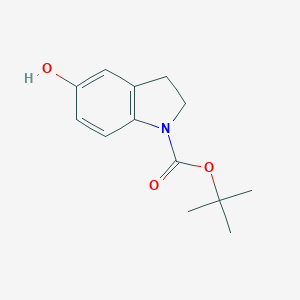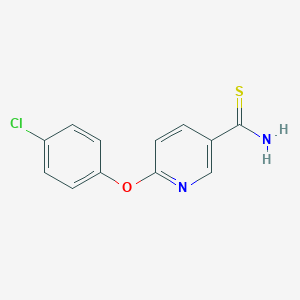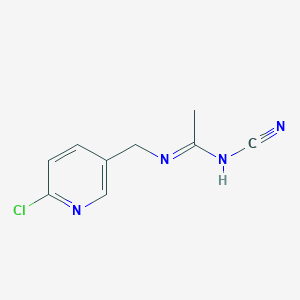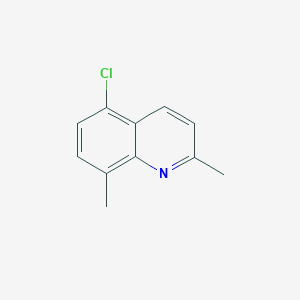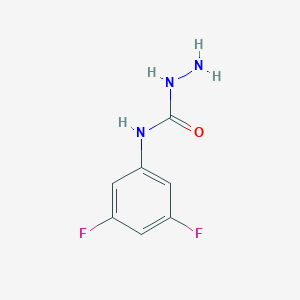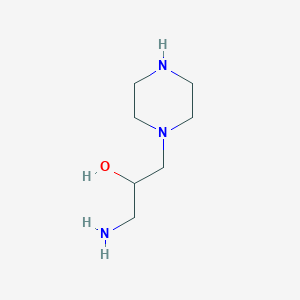
1-Amino-3-(piperazin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(piperazin-1-yl)propan-2-ol is a chemical compound that features both an amino group and a piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-3-(piperazin-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of (S)-propylene oxide with liquid ammonia and a catalyst such as p-toluene sulfonic acid . This reaction is carried out at temperatures ranging from 40-120°C and pressures between 1-10 MPa .
Industrial Production Methods: The industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phase transfer catalysts and high vacuum distillation are common practices to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-(piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions to form corresponding carbonyl compounds .
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
1-Amino-3-(piperazin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and subsequent physiological effects . This interaction is crucial in its application as an anthelmintic agent.
Comparación Con Compuestos Similares
2-Amino-1-propanol: A hydrogenated derivative of alanine with similar structural features.
3-Amino-1-propanol: A straight-chain compound not widely used.
3-Amino-2-propanol:
Uniqueness: 1-Amino-3-(piperazin-1-yl)propan-2-ol stands out due to its piperazine ring, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
1-amino-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c8-5-7(11)6-10-3-1-9-2-4-10/h7,9,11H,1-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAYRHIIHNUBPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
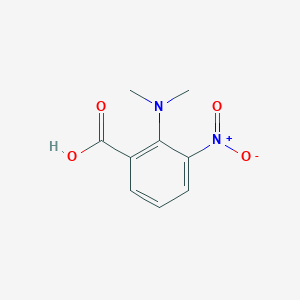
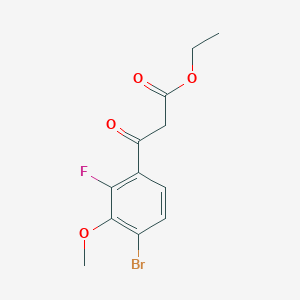
![(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane](/img/structure/B70828.png)
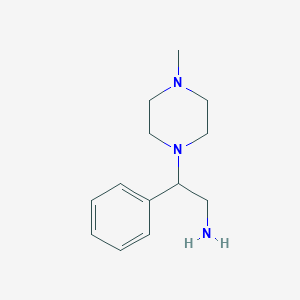
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
